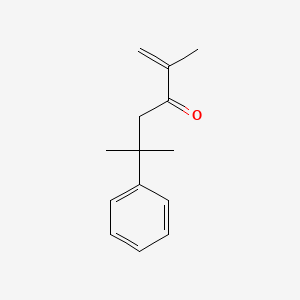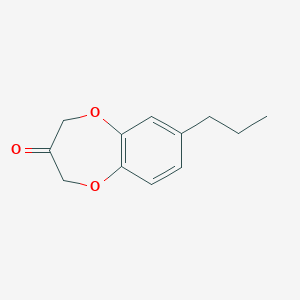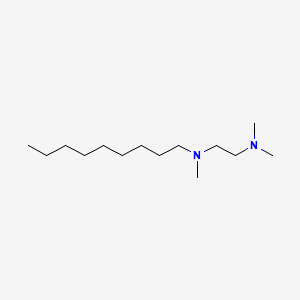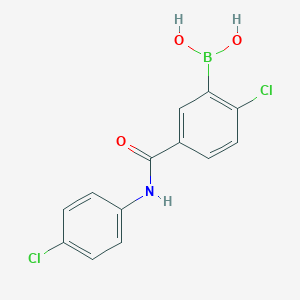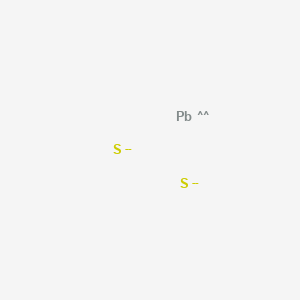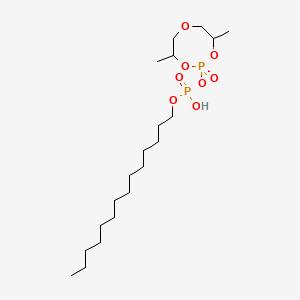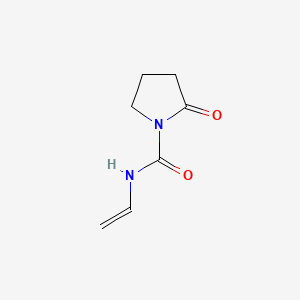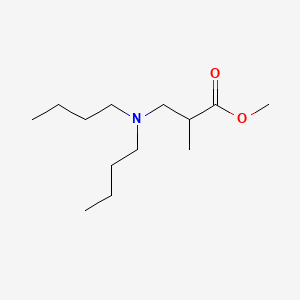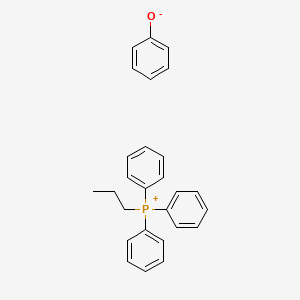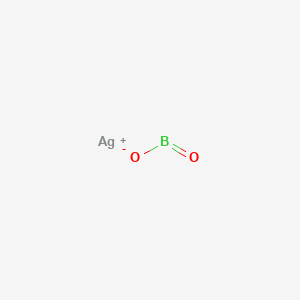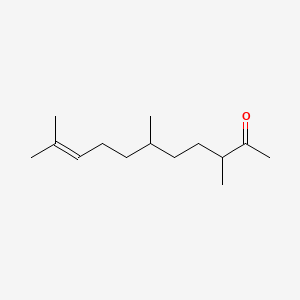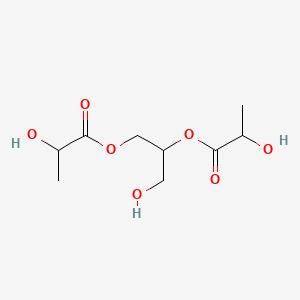
Glycerol dilactate
説明
ジグリセリンジ乳酸エステルは、グリセリンと乳酸から形成されたエステル化合物です。食品、医薬品、化粧品など、さまざまな分野でその用途が知られています。この化合物は、生体適合性と生分解性に優れているため、多くの産業プロセスにおいて環境に優しい代替手段として評価されています。
準備方法
合成経路と反応条件: ジグリセリンジ乳酸エステルは、グリセリンと乳酸のエステル化によって合成できます。この反応は、通常、硫酸などの触媒を必要とし、最適な収率を得るために制御された温度条件下で行われます。この反応は以下のように表すことができます。
Glycerol+2Lactic Acid→Glycerol Dilactate+Water
工業的生産方法: 工業的には、ジグリセリンジ乳酸エステルの製造は、通常、連続エステル化プロセスで行われます。これらのプロセスでは、高純度のグリセリンと乳酸に加えて、触媒を使用して、高い転化率を実現します。反応混合物は通常、約90°Cに加熱され、数時間保持することで、完全なエステル化が確実になります。 反応後、生成物は蒸留によって精製され、未反応成分や副生成物が除去されます .
化学反応の分析
反応の種類: ジグリセリンジ乳酸エステルは、次のようなさまざまな化学反応を起こします。
加水分解: 水と酸または塩基触媒の存在下で、ジグリセリンジ乳酸エステルは、グリセリンと乳酸に加水分解される可能性があります。
酸化: ジグリセリンジ乳酸エステルは、グリセリン酸などの酸化生成物を生成するために酸化される可能性があります。
エステル化: さらなる乳酸と反応して、より高次のエステルを形成することができます。
一般的な試薬と条件:
加水分解: 塩酸または水酸化ナトリウムなどの酸性または塩基性条件。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
エステル化: 硫酸などの触媒と追加の乳酸。
主な生成物:
加水分解: グリセリンと乳酸。
酸化: グリセリン酸などの酸化生成物。
エステル化: グリセリンと乳酸のより高次のエステル。
4. 科学研究における用途
ジグリセリンジ乳酸エステルは、科学研究において幅広い用途があります。
化学: 生分解性と低毒性のため、有機合成において緑色溶媒として使用されています.
生物学: 微生物の増殖のための炭素源として、細胞培養培地で使用されています。
医学: 生体適合性のために、薬物送達システムにおける可能性が調査されています。
科学的研究の応用
Glycerol dilactate has a wide range of applications in scientific research:
Chemistry: Used as a green solvent in organic synthesis due to its biodegradability and low toxicity.
Biology: Employed in cell culture media as a carbon source for microbial growth.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
作用機序
ジグリセリンジ乳酸エステルの作用機序は、グリセリンと乳酸への加水分解に関係しています。これらの成分は、体内で容易に代謝されます。グリセリンはグルコースに変換されるか、脂質合成に使用され、乳酸はエネルギー産生のためにクエン酸回路に入ります。この化合物の生体適合性と生分解性は、これらの天然の代謝経路に起因しています。
類似化合物:
モノグリセリンモノ乳酸エステル: グリセリンと乳酸1分子から形成されたエステル。
トリグリセリントリ乳酸エステル: グリセリンと乳酸3分子から形成されたエステル。
ポリ乳酸(PLA): 乳酸から作られたポリマーで、生分解性プラスチックに使用されます。
比較: ジグリセリンジ乳酸エステルは、モノグリセリンモノ乳酸エステルとトリグリセリントリ乳酸エステルに比べて、エステル化のバランスがとれており、独自の特性を持っています。 ポリ乳酸よりも溶解性が高く、粘度が低いため、液体製剤が必要な用途に適しています .
類似化合物との比較
Glycerol Monolactate: An ester formed from glycerol and one molecule of lactic acid.
Glycerol Trilactate: An ester formed from glycerol and three molecules of lactic acid.
Polylactic Acid (PLA): A polymer made from lactic acid, used in biodegradable plastics.
Comparison: Glycerol dilactate is unique in its balance of properties, offering moderate esterification compared to glycerol monolactate and glycerol trilactate. It provides better solubility and lower viscosity than polylactic acid, making it more suitable for applications requiring liquid formulations .
特性
IUPAC Name |
[3-hydroxy-2-(2-hydroxypropanoyloxy)propyl] 2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-5(11)8(13)15-4-7(3-10)16-9(14)6(2)12/h5-7,10-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDCKDNZFNSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(CO)OC(=O)C(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268895 | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21067-20-9, 37449-92-6 | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21067-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol dilactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glyceryl 1,2-dilactate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Z74D2N9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


